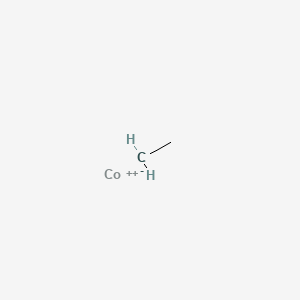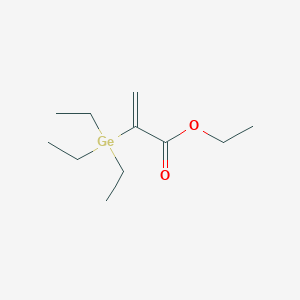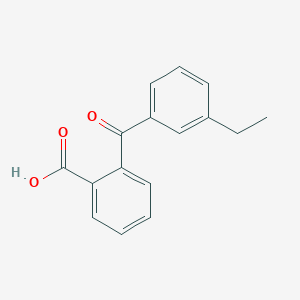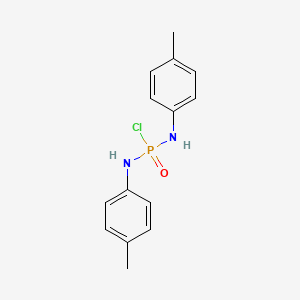![molecular formula C11H13BrN2O2 B12551779 2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide CAS No. 189169-20-8](/img/structure/B12551779.png)
2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide is an organic compound that features a benzyloxy group, an imino group, and a methoxypropanimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide typically involves the reaction of benzyl alcohol with an appropriate imine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzyloxy group. The imine precursor can be synthesized from the corresponding aldehyde and amine through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium or nickel may also be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the imino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Benzyloxy)imino]-N-methoxypropanimidoyl chloride
- 2-[(Benzyloxy)imino]-N-methoxypropanimidoyl iodide
- 2-[(Benzyloxy)imino]-N-methoxypropanimidoyl fluoride
Uniqueness
2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide is unique due to the presence of the bromide group, which can influence its reactivity and interactions with other molecules. The bromide group can also be easily substituted, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
189169-20-8 |
|---|---|
Molecular Formula |
C11H13BrN2O2 |
Molecular Weight |
285.14 g/mol |
IUPAC Name |
N-methoxy-2-phenylmethoxyiminopropanimidoyl bromide |
InChI |
InChI=1S/C11H13BrN2O2/c1-9(11(12)14-15-2)13-16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
QGRPDISJGNSGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C(=NOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)


![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)


![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)
![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)
![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)

![4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine](/img/structure/B12551773.png)

